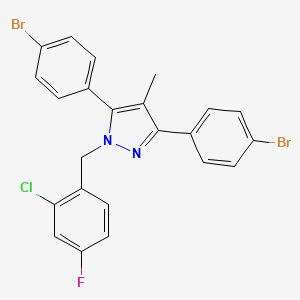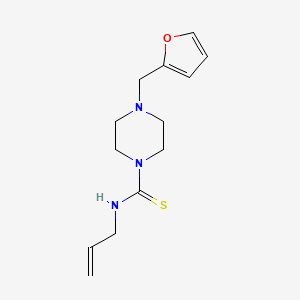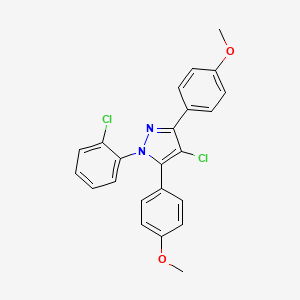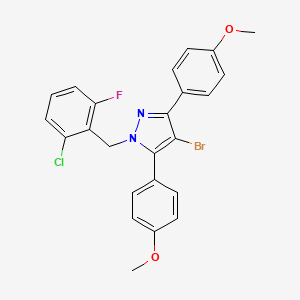![molecular formula C15H11BrN2O3 B14926161 2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14926161.png)
2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID is an organic compound that features a benzoic acid moiety substituted with a hydrazone linkage and a bromobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID typically involves the condensation of 3-bromobenzoyl hydrazine with 2-formylbenzoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Step 1: Synthesis of 3-bromobenzoyl hydrazine by reacting 3-bromobenzoyl chloride with hydrazine hydrate.
Step 2: Condensation of 3-bromobenzoyl hydrazine with 2-formylbenzoic acid in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazone linkage to an amine group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary based on the nucleophile used, resulting in different substituted benzoic acid derivatives.
科学研究应用
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used to study enzyme inhibition or as a probe in biochemical assays.
作用机制
The mechanism of action of 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The hydrazone linkage and bromobenzoyl group can interact with biological targets, affecting their function and activity.
相似化合物的比较
Similar Compounds
2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a chlorine atom instead of bromine.
2-{[(E)-2-(3-FLUOROBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a fluorine atom instead of bromine.
2-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}BENZOIC ACID imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s chemical behavior and interactions with biological targets.
属性
分子式 |
C15H11BrN2O3 |
|---|---|
分子量 |
347.16 g/mol |
IUPAC 名称 |
2-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C15H11BrN2O3/c16-12-6-3-5-10(8-12)14(19)18-17-9-11-4-1-2-7-13(11)15(20)21/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI 键 |
BKFMPVOLEXPTSV-RQZCQDPDSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926082.png)
![N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926089.png)
![6-(furan-2-yl)-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926091.png)

![1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926099.png)
![N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B14926101.png)


![1,5-dimethyl-N-{2-[(phenylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926140.png)
![methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14926146.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B14926148.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926154.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B14926159.png)
